molecular formula C17H15N5O2S2 B2978855 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide CAS No. 891124-31-5

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2978855
CAS No.: 891124-31-5
M. Wt: 385.46
InChI Key: PVZUDVLESOSNTK-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The phenyl and thiophene sulfonamide groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide stands out due to its combination of the triazolo[4,3-b]pyridazine core with the thiophene sulfonamide group. This unique structure enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-2-14-6-9-17(25-14)26(23,24)21-13-5-3-4-12(10-13)15-7-8-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUDVLESOSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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